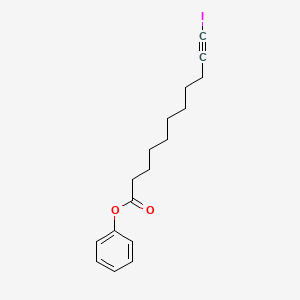

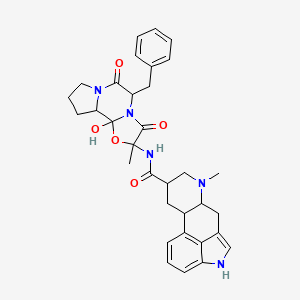

![molecular formula C10H12N2O4 B1218857 L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)

L-[(N-Hydroxyamino)carbonyl]phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

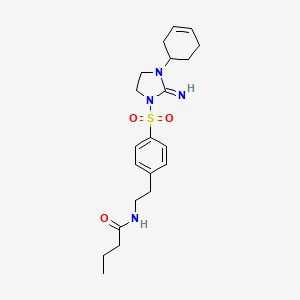

L-[(N-Hydroxyamino)Carbonyl]Phénylalanine est un composé organique appartenant à la classe de la phénylalanine et de ses dérivés. Ces composés contiennent de la phénylalanine ou un dérivé de celle-ci résultant de la réaction de la phénylalanine au niveau du groupe amino ou du groupe carboxylique, ou du remplacement de tout hydrogène de la glycine par un hétéroatome .

Méthodes De Préparation

La synthèse de la L-[(N-Hydroxyamino)Carbonyl]Phénylalanine implique plusieurs étapes. Une méthode courante comprend l'hydroxylation de la phénylalanine dans des conditions de stress oxydatif. Cela peut être réalisé par hydroxylation radicalaire non enzymatique ou par catalyse enzymatique . Les méthodes de production industrielle impliquent souvent l'utilisation de Corynebacterium glutamicum ou d'Escherichia coli pour l'expression hétérologue afin de produire des hydroxyaminoacides .

Analyse Des Réactions Chimiques

La L-[(N-Hydroxyamino)Carbonyl]Phénylalanine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir le composé en sa forme oxydée.

Réduction : Des agents réducteurs peuvent être utilisés pour convertir le composé en sa forme réduite.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

La L-[(N-Hydroxyamino)Carbonyl]Phénylalanine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Elle joue un rôle dans l'étude des interactions enzyme-substrat et de l'ingénierie des protéines.

Mécanisme d'action

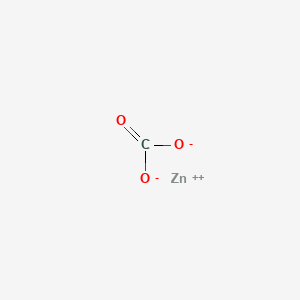

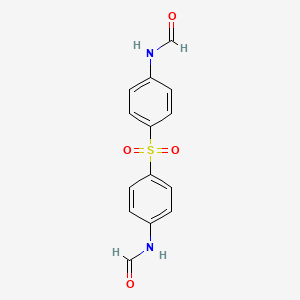

Le mécanisme d'action de la L-[(N-Hydroxyamino)Carbonyl]Phénylalanine implique son interaction avec la carboxypeptidase A. Le composé se lie au site actif de l'enzyme, inhibant son activité. Cette interaction est facilitée par la coordination de l'oxygène carbonyle avec l'ion zinc du site actif et la liaison hydrogène avec le carboxylate de Glu-270 .

Mécanisme D'action

The mechanism of action of L-[(N-Hydroxyamino)Carbonyl]Phenylalanine involves its interaction with carboxypeptidase A. The compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the coordination of the carbonyl oxygen to the active site zinc ion and hydrogen bonding with the carboxylate of Glu-270 .

Comparaison Avec Des Composés Similaires

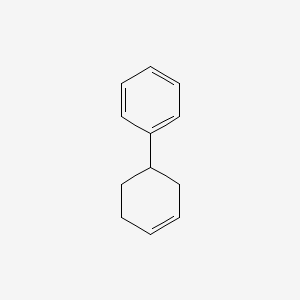

La L-[(N-Hydroxyamino)Carbonyl]Phénylalanine est unique en raison de son groupe hydroxylamino spécifique, qui la distingue des autres dérivés de la phénylalanine. Parmi les composés similaires, citons :

- N-carbamoyl-alpha aminoacides

- Acides phénylpropanoïques

- Amphétamines et dérivés

- Acides carboniques organiques et dérivés

- Acides monocarboxyliques et dérivés

- Acides carboxyliques

- Composés organopnictogènes

- Composés organoazotés

- Oxydes organiques

- Dérivés d'hydrocarbures

Ces composés présentent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques.

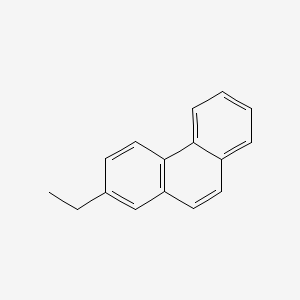

Propriétés

Formule moléculaire |

C10H12N2O4 |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

(2S)-2-(hydroxycarbamoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)8(11-10(15)12-16)6-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |

Clé InChI |

IOFPEOPOAMOMBE-QMMMGPOBSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NO |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NO |

Synonymes |

N-(hydroxyaminocarbonyl)Phe N-(hydroxyaminocarbonyl)phenylalanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)